molecular formula C13H13F3O5 B396268 Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate CAS No. 352318-78-6

Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B396268
CAS No.: 352318-78-6
M. Wt: 306.23g/mol
InChI Key: ROVPZRAZJPITKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a methoxyphenyl group, and a hydroxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxy and ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(fluoromethyl)butanoate
  • Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(chloromethyl)butanoate
  • Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(bromomethyl)butanoate

Uniqueness

Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O5/c1-20-9-5-3-8(4-6-9)10(17)7-12(19,11(18)21-2)13(14,15)16/h3-6,19H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVPZRAZJPITKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.